molecular formula C5H4FNO2S B103955 Pyridine-2-sulfonyl fluoride CAS No. 878376-35-3

Pyridine-2-sulfonyl fluoride

Cat. No.: B103955
CAS No.: 878376-35-3
M. Wt: 161.16 g/mol
InChI Key: FCFXLXGZHDHJLB-UHFFFAOYSA-N
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Description

Pyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H4FNO2S. It is known for its stability and utility in various chemical reactions, particularly in the field of organic synthesis. This compound is often used as a reagent for the deoxyfluorination of alcohols, making it a valuable tool in the synthesis of fluorinated organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2-sulfonyl fluoride can be synthesized through the reaction of pyridine-2-sulfonyl chloride with hydrogen fluoride. This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process ensures high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-sulfonyl fluoride primarily undergoes substitution reactions, particularly deoxyfluorination. This process involves the replacement of a hydroxyl group with a fluorine atom, facilitated by the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene .

Common Reagents and Conditions: The deoxyfluorination reaction using this compound is typically performed at room temperature in solvents like toluene or ethereal solvents. The reaction conditions are mild, and the reagent exhibits high selectivity, resulting in minimal side products .

Major Products: The primary products of reactions involving this compound are fluorinated organic compounds. These products are valuable in various applications, including pharmaceuticals and agrochemicals .

Mechanism of Action

The primary mechanism of action for pyridine-2-sulfonyl fluoride involves the nucleophilic substitution of a hydroxyl group with a fluorine atom. This reaction is facilitated by the strong electron-withdrawing nature of the sulfonyl fluoride group, which activates the hydroxyl group for substitution. The reaction proceeds through an S_N2 mechanism, resulting in the formation of a fluorinated product .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its superior thermal and chemical stability, high selectivity, and minimal side product formation. These properties make it a preferred choice for deoxyfluorination reactions, especially in preparatory and industrial-scale applications .

Properties

IUPAC Name

pyridine-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFXLXGZHDHJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469460
Record name Pyridine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878376-35-3
Record name Pyridine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-sulfonyl Fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Pyridine-2-sulfonyl Fluoride (PyFluor) a useful reagent in organic synthesis?

A1: this compound (PyFluor) has emerged as a valuable reagent for synthesizing 2-arylpyridines, a common structural motif found in various pharmaceuticals and agrochemicals. [] The paper highlights its utility in Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds.

Q2: What are the advantages of using PyFluor in the Suzuki-Miyaura cross-coupling reaction to synthesize 2-arylpyridines?

A2: The research demonstrates that PyFluor readily participates in Suzuki-Miyaura cross-coupling reactions with both hetero(aryl) boronic acids and pinacol boronic esters. [] This methodology offers several advantages:

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